N-(4-Iodophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(4-Iodophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of an iodophenyl group, a methoxy group, and a carboxamide group attached to a chromene backbone. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the iodination of a phenyl group followed by the formation of the chromene ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For instance, the iodination step might involve the use of iodine and a suitable oxidizing agent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(4-Iodophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research has shown that chromene derivatives, including this compound, may have therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(4-Iodophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it might inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Iodophenyl)-N’-2-chloroethylurea: Known for its anticancer and antiangiogenic properties.
N-(4-Iodophenyl)-β-alanine derivatives: Studied for their biological activities, including antibacterial and anticancer properties.
N-Cyclohexyl-N’-(4-Iodophenyl)Urea: Belongs to the class of N-phenylureas and has potential therapeutic applications.
Uniqueness
N-(4-Iodophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features, such as the combination of an iodophenyl group and a chromene backbone. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H12INO4 |
---|---|
Molecular Weight |
421.18 g/mol |
IUPAC Name |
N-(4-iodophenyl)-6-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H12INO4/c1-22-13-6-7-15-10(8-13)9-14(17(21)23-15)16(20)19-12-4-2-11(18)3-5-12/h2-9H,1H3,(H,19,20) |
InChI Key |
NCWREBNEGUVEOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
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